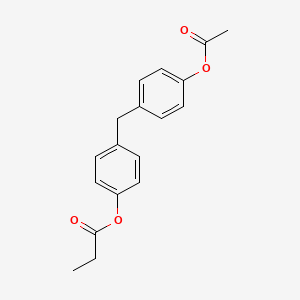
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate, also known as Methyl-4-dimethylaminocyclohexanecarboxylate, is a synthetic compound with numerous applications in scientific research. This compound has been used in a variety of experiments and studies to analyze the effects of different agents on biochemical and physiological processes. It is a versatile compound with a wide range of applications in both lab experiments and medical research. In
Mechanism of Action
The mechanism of action of Methyl trans-4-(dimethylamino)cyclohexanecarboxylate is not fully understood. However, it is believed that this compound interacts with certain receptors in the body, which can then lead to changes in biochemical and physiological processes. Additionally, this compound may also interact with other molecules in the body, such as enzymes, to produce different effects.
Biochemical and Physiological Effects
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to have an effect on the central nervous system, as well as on the cardiovascular system. Additionally, this compound has been found to have an effect on the immune system, as well as on the endocrine system. Additionally, this compound has been found to have an effect on the metabolism of certain molecules, such as carbohydrates and lipids.
Advantages and Limitations for Lab Experiments
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate has a number of advantages and limitations when used in lab experiments. One of the main advantages is that this compound is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is relatively stable and has a long shelf life. However, one of the main limitations of this compound is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of Methyl trans-4-(dimethylamino)cyclohexanecarboxylate in scientific research. One potential direction is to further investigate the biochemical and physiological effects of this compound on the human body. Additionally, this compound could be used to study the effects of different drugs on the brain and central nervous system. Furthermore, this compound could be used to investigate the effects of different drugs on the cardiovascular system. Additionally, this compound could be used to study the effects of different drugs on the immune system and endocrine system. Finally, this compound could be used to investigate the effects of different drugs on the metabolism of certain molecules, such as carbohydrates and lipids.
Synthesis Methods
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate is usually synthesized via the condensation reaction of dimethylaminocyclohexanecarboxylic acid and methyl iodide. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction is complete when an orange solution is formed. The resulting product is then isolated and purified by recrystallization.
Scientific Research Applications
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate has been used in a variety of scientific research applications. It has been used to study the effects of different agents on biochemical and physiological processes. It has also been used in drug tolerance and resistance studies, as well as to investigate the effects of different drugs on the human body. Additionally, this compound has been used to study the effects of different drugs on the brain, as well as to investigate the effects of different drugs on the central nervous system.
properties
IUPAC Name |
methyl 4-(dimethylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDWTBISSKZSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)


